2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate

Catalog No.
S545970
CAS No.
10377-95-4
M.F
C7H6O3.C6H15NO3
C13H21NO6
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate

CAS Number

10377-95-4

Product Name

2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid

Molecular Formula

C7H6O3.C6H15NO3
C13H21NO6

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2

InChI Key

UEVAMYPIMMOEFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OCCN(CCO)CCO)O

Solubility

Soluble

Synonyms

Trolamine salicylate (ester);

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO

Description

The exact mass of the compound Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester is 269.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate, also known as trolamine salicylate, is an organic compound that combines the properties of salicylic acid with a triethanolamine derivative. It is characterized by its chemical formula C₁₃H₁₉N₁O₅ and a molecular weight of approximately 269.29 g/mol. This compound is primarily used in topical formulations for its analgesic and anti-inflammatory properties, making it effective for relieving minor pain associated with conditions like arthritis and muscle strains .

Involving 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate include:

  • Esterification: The formation of this compound occurs through the esterification reaction between salicylic acid and triethanolamine. This process involves the nucleophilic attack of the hydroxyl group from triethanolamine on the carbonyl carbon of salicylic acid, resulting in the release of water.
  • Decomposition: Under certain conditions, such as high temperatures or extreme pH levels, 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate may decompose, leading to the release of salicylic acid and triethanolamine.

2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate exhibits significant biological activity:

  • Analgesic Effects: It provides temporary relief from minor aches and pains by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Anti-inflammatory Properties: The compound is effective in reducing inflammation, making it suitable for treating conditions like arthritis and muscle injuries.
  • Skin Penetration: Its formulation allows for enhanced skin penetration, which improves its therapeutic efficacy in topical applications .

The synthesis of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate typically involves:

  • Preparation of Salicylic Acid Derivative:
    • Salicylic acid is reacted with triethanolamine in an acidic medium to facilitate esterification.
  • Purification:
    • The resulting product is purified through recrystallization or chromatography to remove unreacted starting materials and by-products.
  • Characterization:
    • Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

The applications of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate are diverse:

  • Topical Analgesics: It is widely used in over-the-counter pain relief creams and gels.
  • Anti-inflammatory Formulations: The compound is included in formulations aimed at reducing inflammation in various musculoskeletal disorders.
  • Cosmetic Products: Due to its moisturizing properties, it can be found in some skincare products designed for sensitive skin .

Several compounds share structural or functional similarities with 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate. Here are a few notable examples:

Compound NameStructure/DescriptionUnique Features
TrolamineA triethanolamine derivative similar in structureUsed primarily for its topical analgesic properties
Phenyl SalicylateA phenolic ester of salicylic acidCommonly used as a food additive and mild analgesic
Methyl SalicylateMethyl ester of salicylic acidOften used in liniments for muscle pain relief

Uniqueness: 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate stands out due to its dual functionality as both an analgesic and a skin-conditioning agent, making it particularly suitable for sensitive skin formulations .

This detailed overview highlights the significance of 2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate within pharmaceutical applications while elucidating its chemical behavior and biological relevance.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

287.13688739 g/mol

Monoisotopic Mass

287.13688739 g/mol

Boiling Point

Decomposes

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H8O4040BHD

Drug Indication

Indicated for the temporary relief of aches, and pains of muscles and joints associated with backache, lumbago, strains, bruises, sprains and arthritic or rheumatic pain, pain of tendons and ligaments.

Mechanism of Action

Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain.

Other CAS

10377-95-4

Absorption Distribution and Excretion

Following topical administration of 10% trolamine salicylate in healthy volunteers, salicylic acid could not be detected in serum indicating low systemic absorption.
Following topical administration of 10% trolamine salicylate in healthy volunteers, urinary recovery of total salicylate during the first 24 hours was 6.9 mg (p < 0.05), which is 1.4% of total dose.
Topical administration of 1 gram of 10% trolamine salicylate in abdominal rat skin resulted in an approximate extravascular volume of distribution (V/F) of 24.0 mL.

Wikipedia

Trolamine_salicylate
Betamethasone_benzoate

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1): ACTIVE

Dates

Modify: 2024-02-18
1: Sajjadi P, Khodayar MJ, Sharif Makhmalzadeh B, Rezaee S. Percutaneous absorption of salicylic Acid after administration of trolamine salicylate cream in rats with transcutol(®) and eucalyptus oil pre-treated skin. Adv Pharm Bull. 2013;3(2):295-301. doi: 10.5681/apb.2013.048. Epub 2013 Aug 20. PubMed PMID: 24312851; PubMed Central PMCID: PMC3848229.
2: Baldwin JR, Carrano RA, Imondi AR. Penetration of trolamine salicylate into the skeletal muscle of the pig. J Pharm Sci. 1984 Jul;73(7):1002-4. PubMed PMID: 6470939.
3: Algozzine GJ, Stein GH, Doering PL, Araujo OE, Akin KC. Trolamine salicylate cream in osteoarthritis of the knee. JAMA. 1982 Mar 5;247(9):1311-3. PubMed PMID: 7038182.
4: Ciccone CD, Leggin BG, Callamaro JJ. Effects of ultrasound and trolamine salicylate phonophoresis on delayed-onset muscle soreness. Phys Ther. 1991 Sep;71(9):666-75; discussion 675-8. PubMed PMID: 1881957.
5: Trolamine salicylate cream in osteoarthritis. JAMA. 1982 Oct 1;248(13):1577-8. PubMed PMID: 7050447.
6: Hill DW, Richardson JD. Effectiveness of 10% trolamine salicylate cream on muscular soreness induced by a reproducible program of weight training. J Orthop Sports Phys Ther. 1989;11(1):19-23. PubMed PMID: 18796932.
7: Rothacker DQ, Lee I, Littlejohn TW 3rd. Effectiveness of a single topical application of 10|x% trolamine salicylate cream in the symptomatic treatment of osteoarthritis. J Clin Rheumatol. 1998 Feb;4(1):6-12. PubMed PMID: 19078236.
8: Morra P, Bartle WR, Walker SE, Lee SN, Bowles SK, Reeves RA. Serum concentrations of salicylic acid following topically applied salicylate derivatives. Ann Pharmacother. 1996 Sep;30(9):935-40. PubMed PMID: 8876850.
9: Hoffman RJ, Nelson LS, Hoffman RS. Use of ferric chloride to identify salicylate-containing poisons. J Toxicol Clin Toxicol. 2002;40(5):547-9. PubMed PMID: 12215048.
10: Oziomek RS, Perrin DH, Herold DA, Denegar CR. Effect of phonophoresis on serum salicylate levels. Med Sci Sports Exerc. 1991 Apr;23(4):397-401. PubMed PMID: 2056895.
11: Rabinowitz JL, Feldman ES, Weinberger A, Schumacher HR. Comparative tissue absorption of oral 14C-aspirin and topical triethanolamine 14C-salicylate in human and canine knee joints. J Clin Pharmacol. 1982 Jan;22(1):42-8. PubMed PMID: 6977559.
12: Davis RE, Wachholz JH, Jassir D, Perlyn CA, Agrama MH. Comparison of topical anti-ischemic agents in the salvage of failing random-pattern skin flaps in rats. Arch Facial Plast Surg. 1999 Jan-Mar;1(1):27-32. PubMed PMID: 10937072.
13: Ragan BG, Nelson AJ, Bell GW, Iwamoto GA. Salicylate-based analgesic balm attenuates pressor responses from skeletal muscle. Med Sci Sports Exerc. 2007 Nov;39(11):1942-8. PubMed PMID: 17986901.
14: Rabinowitz JL, Baker D. Absorption of labeled triethanolamine salicylate in human and canine knee joints. II. J Clin Pharmacol. 1984 Nov-Dec;24(11-12):532-9. PubMed PMID: 6334699.
15: Cross SE, Anderson C, Roberts MS. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Br J Clin Pharmacol. 1998 Jul;46(1):29-35. PubMed PMID: 9690946; PubMed Central PMCID: PMC1873984.
16: Babar A, Chickhale PJ, Plakogiannis FM. Assessment of triethanolamine salicylate release from the dermatological bases and the commercial products. Pharm Acta Helv. 1991;66(12):322-8. PubMed PMID: 1784579.
17: HEISEY HO. INFRARED ABSORPTION RATIO METHOD FOR DETERMINATION OF TRIETHANOLAMINE SALICYLATE IN OINTMENT. J Pharm Sci. 1964 Dec;53:1553-4. PubMed PMID: 14255150.
18: Cross SE, Megwa SA, Benson HA, Roberts MS. Self promotion of deep tissue penetration and distribution of methylsalicylate after topical application. Pharm Res. 1999 Mar;16(3):427-33. PubMed PMID: 10213375.
19: Chargari C, Fromantin I, Kirova YM. [Importance of local skin treatments during radiotherapy for prevention and treatment of radio-induced epithelitis]. Cancer Radiother. 2009 Jul;13(4):259-66. doi: 10.1016/j.canrad.2009.04.003. Epub 2009 Jun 12. Review. French. PubMed PMID: 19524470.

Explore Compound Types